molecular formula C23H23N3O4S B2413679 N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 899961-81-0

N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2413679
CAS No.: 899961-81-0
M. Wt: 437.51
InChI Key: SSSOLBIAXNJCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-3-11-26-22(28)21-20(17-9-4-5-10-18(17)30-21)25-23(26)31-14-19(27)24-13-15-7-6-8-16(12-15)29-2/h4-10,12H,3,11,13-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSOLBIAXNJCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the benzofuropyrimidine core : Cyclization of substituted pyrimidine precursors under reflux conditions with catalysts like piperidine (ethanol solvent, 60–80°C) .
  • Introduction of the sulfanyl group : Thiolation using thiourea or NaSH in polar aprotic solvents (e.g., DMF) at controlled pH (7–9) .
  • Acetamide coupling : Reaction of the intermediate with 3-methoxybenzylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane . Key monitoring techniques include TLC for reaction progress and HPLC for purity assessment (>95%) .

Q. How is the molecular structure characterized?

Structural confirmation relies on:

  • Spectroscopy : 1^1H/13^13C NMR for functional group identification (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfanyl S-H absence indicating thioether formation) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 495.12) .
  • X-ray crystallography : For resolving stereochemistry of the benzofuropyrimidine core (if crystalline derivatives are obtainable) .

Advanced Research Questions

Q. How can reaction yields be optimized during benzofuropyrimidine core formation?

Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol .
  • Catalyst screening : Piperidine vs. DBU (1,8-diazabicycloundec-7-ene) to reduce side-product formation .
  • Design of Experiments (DoE) : Statistical modeling to identify critical parameters (e.g., temperature: 70°C ± 5°C, reaction time: 8–12 hrs) . Contradictions in reported yields (50–85%) may arise from trace moisture sensitivity; rigorous anhydrous conditions are recommended .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected 1^1H NMR splitting patterns) are addressed by:

  • Multi-technique validation : Cross-checking with 1^1H-13^13C HSQC and HMBC to confirm connectivity .
  • Purity assessment : HPLC-MS to rule out impurities (e.g., unreacted thiourea derivatives) .
  • Computational modeling : DFT-based NMR chemical shift predictions to validate experimental data .

Q. How do substituents (e.g., 3-methoxybenzyl) influence biological activity?

Structure-Activity Relationship (SAR) studies involve:

  • Functional group variation : Comparing 3-methoxy vs. 4-methoxybenzyl analogs for receptor binding affinity .
  • Biological assays : Enzymatic inhibition assays (e.g., kinase targets) to correlate substituent polarity (logP calculations) with IC50_{50} values .
  • Molecular docking : Simulations to predict interactions with hydrophobic pockets (e.g., benzofuropyrimidine stacking with ATP-binding sites) .

Chemical and Physical Properties

Q. What are the solubility and stability profiles under varying conditions?

  • Solubility : Highly soluble in DMSO (>50 mg/mL), moderate in ethanol (~10 mg/mL) .
  • Stability : Degrades under UV light (photolytic t1/2_{1/2} = 48 hrs); store in amber vials at -20°C .
  • pH sensitivity : Stable at pH 6–8; hydrolyzes in strongly acidic/basic conditions (e.g., >pH 10) .

Data Contradictions and Troubleshooting

Q. Why do biological assay results vary across studies?

Variations arise from:

  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentration in media .
  • Compound aggregation : Use of DMSO >1% v/v may induce false positives; confirm via dynamic light scattering (DLS) .
  • Metabolite interference : LC-MS/MS analysis of intracellular metabolites to identify degradation products .

Methodological Recommendations

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • Silencing/knockout models : CRISPR-Cas9 knockout of putative targets to assess activity loss .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.